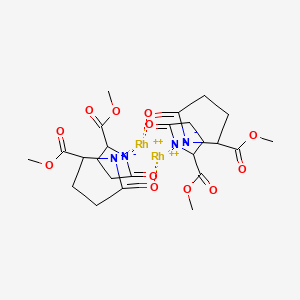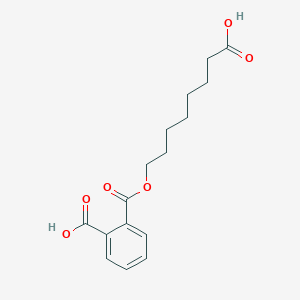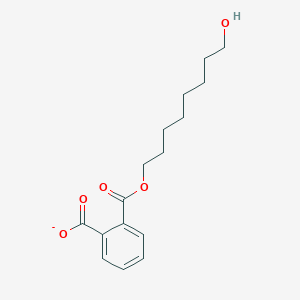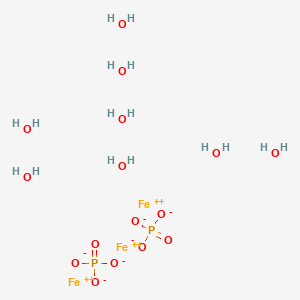
3-メチルシクロペンタンカルボン酸メチルエステル (トランス体) (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with methanol, and a methyl group is attached to the third carbon of the cyclopentane ring in the trans configuration
科学的研究の応用
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
- Hydrocarboxylation : Cyclopentanecarboxylic acid, 3-methyl-4-methylene-, methyl ester, trans- (9CI) can be synthesized via palladium-catalyzed hydrocarboxylation of cyclopentene. This involves the addition of CO and H₂O to cyclopentene, resulting in the formation of the carboxylic acid .
- Ring Contraction : An alternative route involves base-induced ring contraction of 2-chlorocyclohexanone to yield the ester methyl cyclopentanecarboxylate, which can subsequently be hydrolyzed to the carboxylic acid .
Mode of Action
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) typically involves the esterification of 3-methylcyclopentanecarboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The general reaction can be represented as follows:
3-methylcyclopentanecarboxylic acid+methanolacid catalystCyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI)+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.
化学反応の分析
Types of Reactions
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the cyclopentane ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-methylcyclopentanecarboxylic acid and methanol.
Reduction: 3-methylcyclopentanol.
Substitution: Various substituted cyclopentane derivatives depending on the electrophile used.
類似化合物との比較
Similar Compounds
- Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, cis- (9CI)
- Cyclopentanecarboxylic acid, 3-oxo-, methyl ester
- Cyclopentanecarboxylic acid, 3-methyl-4-methylene-, methyl ester
Uniqueness
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) is unique due to its trans configuration, which can influence its reactivity and interactions compared to its cis isomer. The presence of the methyl group at the third position also differentiates it from other cyclopentanecarboxylic acid derivatives, potentially leading to distinct chemical and biological properties.
特性
CAS番号 |
126110-37-0 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC名 |
methyl (1R,3R)-3-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O2/c1-6-3-4-7(5-6)8(9)10-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChIキー |
JEKZTDHRSRGRJE-RNFRBKRXSA-N |
SMILES |
CC1CCC(C1)C(=O)OC |
異性体SMILES |
C[C@@H]1CC[C@H](C1)C(=O)OC |
正規SMILES |
CC1CCC(C1)C(=O)OC |
同義語 |
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one](/img/structure/B1148276.png)

![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)
